molecular formula C10H17NOS.HCl.1/2H2O B1191656 (+)-Cevimeline hydrochloride hemihydrate

(+)-Cevimeline hydrochloride hemihydrate

カタログ番号: B1191656
分子量: 244.78
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cevimeline hydrochloride hemihydrate, a  novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

科学的研究の応用

Pharmacological Properties and Clinical Usefulness

Cevimeline Hydrochloride Hemihydrate has been extensively studied for its efficacy in stimulating salivary secretion in both animals and humans, showcasing its potential beyond merely addressing xerostomia (dry mouth). The substance has demonstrated comparable effectiveness to pilocarpine, a muscarinic agonist, with a sustained action of 4 to 6 hours, significantly improving salivary flow rates without developing tolerance over prolonged use. Clinical trials in the USA and Japan have validated its utility in alleviating xerostomia symptoms, enhancing patients' quality of life with fewer adverse events compared to pilocarpine, making it a superior choice for managing Sjögren’s syndrome-related xerostomia (H. Yasuda & H. Niki, 2002).

Further reinforcing its clinical potential, another study emphasized the dose-dependent increase in salivary secretion observed upon intraduodenal administration in various animal models. This highlights cevimeline's broad applicability in treating xerostomia across different causes, including autoimmune diseases and radiation exposure, establishing its long-term effectiveness in improving both subjective and objective symptoms in patients with Sjögren's syndrome (A. Shiozawa, 2002).

特性

分子式

C10H17NOS.HCl.1/2H2O

分子量

244.78

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。